1-(2-Chlorophenyl)-6-hydroxy-3-phenyl-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one
Description
1-(2-Chlorophenyl)-6-hydroxy-3-phenyl-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one is a pyrimidinone derivative characterized by a heterocyclic core modified with multiple substituents: a 2-chlorophenyl group at position 1, a phenyl group at position 3, a phenyldiazenyl group at position 5, a hydroxyl group at position 6, and a sulfanylidene moiety at position 2. The sulfanylidene group enhances electron delocalization, while the diazenyl group introduces redox-active properties, making it a candidate for further pharmacological exploration.
Properties
CAS No. |
76153-07-6 |
|---|---|
Molecular Formula |
C22H15ClN4O2S |
Molecular Weight |
434.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-6-hydroxy-3-phenyl-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C22H15ClN4O2S/c23-17-13-7-8-14-18(17)27-21(29)19(25-24-15-9-3-1-4-10-15)20(28)26(22(27)30)16-11-5-2-6-12-16/h1-14,29H |
InChI Key |
PWCIRIAEDWQEEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(N(C(=S)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-6-hydroxy-3-phenyl-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidinone core, followed by the introduction of the chlorophenyl and phenyl groups through electrophilic aromatic substitution reactions. The hydroxy and sulfanylidenyl groups are then added using specific reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and solvents to facilitate the reactions and improve efficiency. The final product is purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-6-hydroxy-3-phenyl-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrimidine compounds, including those similar to 1-(2-Chlorophenyl)-6-hydroxy-3-phenyl-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one, exhibit significant antimicrobial properties. The compound's structure allows for interactions that enhance its efficacy against various pathogens.
- Antibacterial Studies : Several studies have demonstrated the antibacterial activity of similar compounds against both Gram-positive and Gram-negative bacteria. For instance, modifications to the phenyl ring in related pyrimidine derivatives have shown improved antibacterial effects, suggesting that substituents can significantly influence biological activity .
- Antifungal Properties : In addition to antibacterial properties, certain derivatives have also been evaluated for antifungal activity. The presence of hydroxyl and halogen groups has been linked to enhanced activity against fungal strains, making these compounds promising candidates for developing new antifungal agents .
Anticancer Potential
The anticancer properties of azo compounds, particularly those containing pyrimidine structures, are of considerable interest. The compound's ability to interact with biological targets involved in cancer cell proliferation has been explored.
- Cytotoxicity Studies : Research indicates that similar compounds can induce cytotoxic effects in various cancer cell lines. For example, studies on quinazoline derivatives have shown that modifications can lead to significant cytotoxic activity against leukemia and breast cancer cell lines .
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in DNA replication and repair, leading to increased apoptosis in cancer cells. This highlights the potential of this compound as a lead compound for further development in anticancer therapies .
Dye Chemistry Applications
The compound's azo group contributes to its potential use as a dye. Azo compounds are widely utilized in the textile industry due to their vibrant colors and stability.
- Colorant Properties : The structural characteristics of this compound allow it to be used as a colorant in various applications, including textiles and plastics. Its stability under light and heat makes it suitable for long-lasting applications .
- Environmental Considerations : As with many azo dyes, there are concerns regarding the environmental impact and toxicity of their degradation products. Ongoing research aims to develop safer alternatives while maintaining effective color properties .
Case Studies and Research Findings
Several case studies illustrate the compound's applications:
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-6-hydroxy-3-phenyl-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs and Substituent Effects
The following table compares key structural features and properties of the target compound with two closely related analogs:
Key Observations :
- Polarity and Solubility: The target compound’s hydroxyl and sulfanylidene groups increase hydrophilicity compared to Analog 1, which lacks a hydroxyl group. However, Analog 2’s pyridinone and hydroxyethyl groups may enhance aqueous solubility .
- Biological Relevance: Analog 2’s pyrazolylamino group is associated with kinase inhibitory activity, suggesting that the target compound’s diazenyl group could be optimized for similar applications .
Computational and Experimental Insights
Density Functional Theory (DFT) Analysis
DFT studies (e.g., B3LYP functional ) predict that the sulfanylidene group in the target compound stabilizes the pyrimidinone ring through resonance, reducing bond alternation. This contrasts with Analog 1, where the tetrahydropyrimidine ring exhibits greater flexibility . The diazenyl group’s electron-withdrawing nature may lower the HOMO-LUMO gap compared to Analog 2’s pyridinone system, as shown in wavefunction analyses using tools like Multiwfn .
Crystallographic Comparisons
The target compound’s bulkier substituents (e.g., 2-chlorophenyl) may induce steric hindrance, affecting packing efficiency compared to Analog 1’s compact structure.
Biological Activity
The compound 1-(2-Chlorophenyl)-6-hydroxy-3-phenyl-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article aims to delve into the biological properties of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 452.92 g/mol. It features a chlorophenyl group, hydroxy groups, and a diazenyl moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 452.92 g/mol |
| Boiling Point | 559.1°C at 760 mmHg |
| Density | 1.37 g/cm³ |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The presence of the diazenyl group is particularly noteworthy as it can undergo metabolic activation, leading to the generation of reactive intermediates that may exert cytotoxic effects on cancer cells.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, research has shown that derivatives of pyrimidine compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
In a study evaluating the anticancer potential of related compounds, it was found that:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Concentration Range : 10 µM to 100 µM.
- Results : A notable reduction in cell viability was observed at concentrations above 50 µM, with IC50 values ranging from 30 µM to 70 µM across different cell lines.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise in reducing inflammation. The hydroxy and sulfanyl groups are believed to contribute to its anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference Studies |
|---|---|---|
| Anticancer | Induces apoptosis and inhibits cell proliferation | |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |
Research Findings
Several studies have focused on synthesizing and characterizing this compound along with its analogs. The findings indicate that modifications to the structure can enhance biological activity or selectivity towards specific targets.
Synthesis and Characterization
The synthesis typically involves multi-step reactions starting from readily available precursors. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity.
Future Directions
Further research is needed to explore:
- In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics in animal models.
- Mechanistic Studies : To elucidate the precise molecular mechanisms underlying its anticancer and anti-inflammatory effects.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced efficacy and reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
